molecular formula C6H4BrNS B1322040 5-Bromo-4-methylthiophene-2-carbonitrile CAS No. 304854-52-2

5-Bromo-4-methylthiophene-2-carbonitrile

Cat. No. B1322040
M. Wt: 202.07 g/mol
InChI Key: LRQOLFHQTKOVQZ-UHFFFAOYSA-N
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Description

The compound "5-Bromo-4-methylthiophene-2-carbonitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactivity of similar thiophene derivatives. For instance, the synthesis and reactivity of 3-bromoisothiazole derivatives are explored, which are structurally related to thiophene compounds . Additionally, the synthesis and properties of a dithieno thiophene compound starting from a 3-bromo-4-methylthiophene are reported, which can shed light on the behavior of brominated thiophenes .

Synthesis Analysis

The synthesis of related brominated thiophene compounds involves starting materials such as 3-bromo-4-methylthiophene, which is a precursor to more complex thiophene derivatives . The methods used to synthesize these compounds can vary, but they often involve reactions with nucleophiles or further functionalization of the thiophene ring. The synthesis process is crucial as it determines the yield and purity of the final product, which in turn affects its potential applications.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is of great interest due to their potential optical and electronic properties. In the case of the dithieno thiophene compound mentioned in the second paper, single-crystal X-ray structure analysis was performed to determine the packing mode of the compound . Such analysis is essential for understanding the intermolecular interactions and the resulting physical properties of the material.

Chemical Reactions Analysis

The reactivity of brominated thiophene compounds can be influenced by the substituents on the thiophene ring. For example, the presence of a bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The first paper discusses the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to various amino-substituted derivatives . These reactions are indicative of the potential transformations that brominated thiophene compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene compounds are determined by their molecular structure. The optical properties, such as absorption and photoluminescence, are particularly important for materials that could be used in electronic or photonic applications. The second paper reports on the absorption and photoluminescence properties of a dithieno thiophene compound in solution and in the solid state . These properties are influenced by the molecular structure and the electronic distribution within the compound.

Scientific Research Applications

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

  • Medicinal Chemistry

    • Thiophene-based analogs have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Palladium-Catalyzed Direct Arylation

    • Thiophenes can undergo palladium-catalyzed direct arylation . This process involves the direct addition of an aryl group to the thiophene ring . Although the specific application of “5-Bromo-4-methylthiophene-2-carbonitrile” in this reaction is not mentioned, it’s possible that it could be used as a substrate in such reactions .
  • Synthesis of Dihydrothiophenes

    • A method has been developed that allows for the synthesis of 2,5-dihydrothiophenes . Up to six variable structures of thiophene can be obtained by selective choices of reagents . While “5-Bromo-4-methylthiophene-2-carbonitrile” is not specifically mentioned, it’s possible that it could be used in similar synthetic strategies .
  • Palladium-Catalyzed Direct Arylation

    • Thiophenes can undergo palladium-catalyzed direct arylation . This process involves the direct addition of an aryl group to the thiophene ring . Although the specific application of “5-Bromo-4-methylthiophene-2-carbonitrile” in this reaction is not mentioned, it’s possible that it could be used as a substrate in such reactions .
  • Synthesis of Dihydrothiophenes

    • A method has been developed that allows for the synthesis of 2,5-dihydrothiophenes . Up to six variable structures of thiophene can be obtained by selective choices of reagents . While “5-Bromo-4-methylthiophene-2-carbonitrile” is not specifically mentioned, it’s possible that it could be used in similar synthetic strategies .

properties

IUPAC Name

5-bromo-4-methylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQOLFHQTKOVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621205
Record name 5-Bromo-4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylthiophene-2-carbonitrile

CAS RN

304854-52-2
Record name 5-Bromo-4-methylthiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-thiophene-2-carbonitrile (2.70 g, 21.9 mmol) in acetic acid (20 mL), bromine (5.25 g, 32.9 mmol) is added slowly. The mixture is stirred at rt for 1 h then at 40° C. for 3 h and again at rt for 16 h. The mixture is separated by prep. HPLC. The product containing fractions are carefully concentrated at 45° C. and 120 mbar before they are combined, and extracted with EA. The organic extract is dried over Na2SO4, filtered and carefully concentrated and dried to give 5-bromo-4-methyl-thiophene-2-carbonitrile (2.1 g) as a colourless liquid; 1H NMR (D6-DMSO): δ2.19 (s, 3H), 7.82 (s, 1H). b) A solution of 5-bromo-4-methyl-thiophene-2-carbonitrile (1.88 g, 9.30 mmol) in THF (75 mL) is cooled to −75° C. before n-butyl lithium (6.4 mL of a 1.6 m solution in THF, 10.2 mmol) is added. DMF (1.36 g, 18.6 mmol) is added and the mixture is stirred at −78° C. for 30 min and is then warmed to rt. Stirring is continued for 1 h at rt. The reaction is quenched by adding 2 N aq. HCl (10 mL). The solvent is evaporated and the residue is dissolved in EA (500 mL) and washed with sat. aq. NaHCO3 solution followed by water. The washings are extracted back with EA. The organic extracts are combined, dried over Na2SO4, filtered and concentrated. The crude product is purified by prep. HPLC. As above, the product containing fractions are carefully concentrated at 45° C. and 120 mbar before they are combined, and extracted with EA. The organic extract is dried over Na2SO4, filtered and carefully concentrated and dried to give 5-formyl-4-methyl-thiophene-2-carbonitrile (720 mg) as an almost colourless liquid; 1H NMR (D6-DMSO): δ 2.58 (s, 3H), 7.96 (s, 1H), 10.11 (s, 1H); 13C NMR (D6-DMSO): δ 14.10, 114.20, 114.53, 143.04, 143.10, 147.29, 184.82. c) A solution of 5-formyl-4-methyl-thiophene-2-carbonitrile (720 mg, 4.76 mmol), ethylene glycol (887 mg, 14.3 mmol) and p-toluene sulfonic acid monohydrate (16 mg, 0.095 mmol) in toluene (40 mL) is refluxed in a Dean-Stark apparatus for 2 h. The mixture is cooled to rt, diluted with EA and washed with water. The organic extract is dried over Na2SO4, filtered and concentrated to give 5-[1,3]dioxolan-2-yl-4-methyl-thiophene-2-carbonitrile (990 mg) as an almost colourless oil; 1H NMR (D6-DMSO): δ2.25 (s, 3H), 3.95-4.08 (m, 4H), 6.16 (s, 1H), 7.76 (s, 1H). d) To a solution of 5-[1,3]dioxolan-2-yl-4-methyl-thiophene-2-carbonitrile (990 mg, 5.07 mmol) in ethanol (50 mL), triethylamine (2.05 g, 20.3 mmol) followed by hydroxylamine hydrochloride (705 mg, 10.14 mmol) is added. The mixture is stirred at rt for 16 h. The solvent is evaporated, the residue is dissolved in water and is then separated by prep. HPLC (XBridge 50×50 +50×100 mm, eluting with a gradient of acetonitrile in water containing 0.5% of ammonia) to give N-[amino-(5-[1,3]dioxolan-2-yl-4-methyl-thiophen-2-yl)-methyl]-hydroxylamine (510 mg) as an off-white solid; LC-MS*: tR=0.60 min, [M+1]+=229.11. e) To a suspension of N-[amino-(5-[1,3]dioxolan-2-yl-4-methyl-thiophen-2-yl)-methyl]-hydroxylamine (510 mg, 2.23 mmol) in water (10 mL) and acetonitrile (10 mL), 1 N aq. HCl (1 mL) is added. The now clear solution is stirred at rt for 10 min before another portion of 1 N aq HCl (1 mL) is added. Stirring is continued for 10 min. The reaction mixture is basified by adding 25% aq. ammonia solution and is then separated by prep. HPLC (XBridge 50×50 +50×100 mm, eluting with a gradient of acetonitrile in water containing 0.5% of ammonia) to give the title compound (407 mg) as a yellow solid; LC-MS*: tR=0.55 min, [M+1]+=185.16; 1H NMR (D6-DMSO): δ2.53 (s, 3H), 6.06 (s br, 2H), 7.44 (s, 1H), 10.00 (s, 1H), 10.06 (s, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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